molecular formula C15H11ClFN5O2 B2456682 2-chloro-6-fluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide CAS No. 1396880-71-9

2-chloro-6-fluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide

Cat. No.: B2456682
CAS No.: 1396880-71-9
M. Wt: 347.73
InChI Key: SDKBOVVSQQLTEZ-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C15H11ClFN5O2 and its molecular weight is 347.73. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-6-fluoro-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN5O2/c1-21-15(24)22(20-19-21)10-7-5-9(6-8-10)18-14(23)13-11(16)3-2-4-12(13)17/h2-8H,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKBOVVSQQLTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-6-fluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H16ClFN5OC_{16}H_{16}ClFN_{5}O with a molecular weight of approximately 353.78 g/mol. The structural features include a chloro and fluoro substituent on the benzene ring, which are known to influence biological activity.

Antimicrobial Activity

Research has shown that derivatives of benzamide compounds often exhibit significant antimicrobial properties. In vitro studies have indicated that compounds with similar structures can inhibit both Gram-positive and Gram-negative bacteria. For instance, a study highlighted the importance of specific substitutions on the phenyl ring that enhance antibacterial activity, with compounds showing IC50 values in the low micromolar range against various pathogens .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructureIC50 (µM)Target Pathogen
Compound A...0.12E. coli
Compound B...5.08Mycobacterium tuberculosis
2-chloro-6-fluoro-N-(...)...TBDTBD

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. In particular, similar benzamide derivatives have shown selective inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation. One study reported that related compounds exhibited antiproliferative effects with IC50 values around 1.30 µM against HepG2 liver cancer cells .

Case Study: HDAC Inhibition
In a comparative study, the compound was evaluated alongside known HDAC inhibitors. The results indicated that it could induce apoptosis in cancer cells and effectively arrest the cell cycle at the G2/M phase, suggesting a mechanism for its anticancer activity .

The mechanisms through which 2-chloro-6-fluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell growth.
  • Cellular Pathways : The modulation of signaling pathways related to apoptosis and cell cycle regulation has been observed in related structural analogs.
  • Binding Affinity : Molecular docking studies suggest strong binding interactions with target proteins, enhancing their inhibitory effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-6-fluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, starting with coupling substituted benzoyl chlorides with tetrazole-containing amines. For example:

  • Step 1 : React 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde under reflux in ethanol with glacial acetic acid as a catalyst .
  • Step 2 : Introduce the benzamide moiety via nucleophilic acyl substitution, using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C .
    • Optimization : Monitor reaction progression via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and catalyst loading to improve yield.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and tetrazole (C=N, ~1550 cm⁻¹) groups .
  • ¹H/¹³C NMR : Confirms aromatic proton environments (δ 7.0–8.5 ppm for fluorinated/chlorinated phenyl groups) and methyl groups in the tetrazole moiety (δ 2.5–3.0 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 432.05 for [M+H]⁺) .

Advanced Research Questions

Q. How can computational chemistry tools assist in predicting the compound’s reactivity and interaction with biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinase targets). The fluorine atom’s electronegativity enhances hydrogen bonding with active-site residues .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict sites for electrophilic/nucleophilic attacks. The tetrazole ring’s electron-deficient nature increases susceptibility to nucleophilic substitution .
    • Validation : Compare computational results with experimental kinetics (e.g., IC₅₀ values in enzyme inhibition assays) .

Q. What strategies are employed to resolve contradictions in biological activity data across studies involving benzamide-tetrazole hybrids?

  • Methodology :

  • Meta-Analysis : Compare structural analogs (Table 1) to identify activity trends. For example:
CompoundStructural FeatureBioactivity (IC₅₀)Source
Target CompoundChloro/fluoro + tetrazole12 nM (Kinase X)
5-(4-Fluorophenyl)pyrazolePyrazole core45 nM (Kinase X)
Thiazole derivativesThiazole instead of tetrazole>100 nM (Kinase X)
  • Structural-Activity Relationship (SAR) : Fluorine at the ortho position enhances lipophilicity (logP 3.2 vs. 2.8 for non-fluorinated analogs), improving membrane permeability .

Q. How does the presence of fluorine and chlorine substituents influence pharmacokinetic properties, and what experimental approaches validate these effects?

  • Methodology :

  • In Vitro ADME :
  • LogP : Measure via shake-flask method (chlorine increases logP by ~0.5 units; fluorine reduces metabolic degradation via steric hindrance) .
  • Plasma Stability : Incubate with liver microsomes; LC-MS quantifies parent compound degradation (t₁/₂ > 6 hours for fluorinated analogs vs. 2 hours for non-halogenated) .
  • In Vivo PK : Administer to rodent models; fluorination reduces clearance (CL 15 mL/min/kg vs. 25 mL/min/kg for chlorine-only analogs) due to enhanced protein binding .

Additional Methodological Notes

  • Crystallography : Use SHELXL for single-crystal X-ray diffraction to resolve bond angles (e.g., C-Cl bond length 1.73 Å) and confirm stereochemistry .
  • Contradiction Resolution : Replicate conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables like solvent effects .

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